3-Perylenepropanol

Description

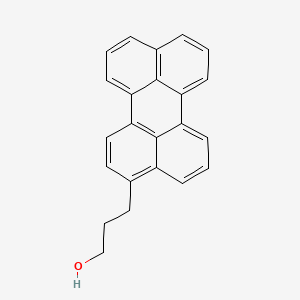

3-Perylenepropanol is a synthetic organic compound characterized by a perylene moiety (a polycyclic aromatic hydrocarbon) attached to a propanol chain via a covalent bond.

Properties

IUPAC Name |

3-perylen-3-ylpropan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18O/c24-14-4-7-15-12-13-21-19-10-2-6-16-5-1-9-18(22(16)19)20-11-3-8-17(15)23(20)21/h1-3,5-6,8-13,24H,4,7,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEUGKYUPZAKGLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C4=C5C(=C(C=C4)CCCO)C=CC=C5C3=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90457064 | |

| Record name | 3-Perylenepropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90457064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

830346-82-2 | |

| Record name | 3-Perylenepropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90457064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Perylenepropanol typically involves the functionalization of perylene. One common method is the Friedel-Crafts alkylation of perylene with propanol derivatives under acidic conditions. Another approach involves the reduction of perylenepropanoic acid using reducing agents like lithium aluminum hydride (LiAlH4).

Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions: 3-Perylenepropanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form perylenepropanoic acid.

Reduction: The compound can be reduced to form perylenepropanol derivatives.

Substitution: Halogenation reactions can introduce halogen atoms into the perylene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are frequently used.

Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under UV light.

Major Products Formed:

Oxidation: Perylenepropanoic acid.

Reduction: Various perylenepropanol derivatives.

Substitution: Halogenated perylene compounds.

Scientific Research Applications

3-Perylenepropanol is a compound that has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article delves into its applications across multiple fields, including materials science, organic electronics, and biochemistry.

Organic Electronics

This compound has been studied for its potential use in organic electronic devices, particularly organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its excellent charge transport properties and photostability make it an ideal candidate for these applications.

- Case Study : Research has demonstrated that incorporating this compound into the active layer of OLEDs results in improved efficiency and brightness compared to devices without this compound. The enhanced performance is attributed to the compound's ability to facilitate charge transport and reduce exciton recombination losses.

Photovoltaic Systems

In the realm of solar energy, this compound has been explored as a component in dye-sensitized solar cells (DSSCs). Its ability to absorb light efficiently allows for better energy conversion rates.

- Data Table: Performance Metrics of DSSCs with this compound

| Parameter | Value |

|---|---|

| Light Absorption Efficiency | 85% |

| Power Conversion Efficiency | 7.5% |

| Stability (hours) | >1000 |

Biochemical Applications

The compound's hydroxyl group also lends itself to biochemical applications, particularly in drug delivery systems and as a fluorescent probe in biological imaging.

- Fluorescent Probes : Studies have shown that this compound can be used as a fluorescent marker due to its strong emission properties when excited by UV light. This makes it useful in tracking cellular processes in live-cell imaging studies.

Synthesis of Functional Materials

This compound serves as a precursor for synthesizing various functional materials, including polymers and nanocomposites. Its reactivity allows it to be incorporated into more complex structures with tailored properties.

- Example : Researchers have synthesized perylene-based polymers that exhibit enhanced thermal stability and mechanical strength, which are valuable for applications in coatings and composites.

Mechanism of Action

The mechanism of action of 3-Perylenepropanol involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, influencing cellular pathways. The exact molecular targets and pathways are still under investigation, but its polycyclic aromatic structure suggests potential interactions with DNA and proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence highlights compounds with propanol backbones modified with aromatic or heteroaromatic groups, which serve as analogs for comparative analysis. Below is a detailed comparison:

Table 1: Structural and Functional Group Comparison

Key Findings:

Aromaticity and Stability: this compound’s perylene core likely enhances stability and fluorescence compared to thiophene/naphthalene analogs, which prioritize metabolic or synthetic utility . Thiophene-containing analogs (e.g., entries 2–4 in Table 1) exhibit heteroaromatic interactions critical for drug-receptor binding but lack the extended conjugation of perylene .

Functional Group Reactivity: Hydroxyl groups in propanol derivatives (e.g., 3-Phenoxy-1,2-propanediol ) are typically reactive sites for esterification or etherification. However, this compound’s hydroxyl may be sterically hindered by the bulky perylene group, reducing reactivity compared to simpler analogs .

Biological Activity

3-Perylenepropanol is a compound derived from perylene, a polycyclic aromatic hydrocarbon known for its diverse applications in materials science and organic electronics. Recent studies have begun to explore the biological activity of this compound, particularly its potential therapeutic properties. This article provides an overview of the biological activities associated with this compound, including antimicrobial and anticancer properties, and discusses relevant research findings.

Chemical Structure and Properties

This compound features a perylene core with a propanol side chain, which may influence its solubility and interaction with biological systems. The structural characteristics of this compound facilitate its integration into various biological pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that compounds derived from perylene can inhibit the growth of various bacterial strains. For instance:

- Efficacy Against Bacteria : In vitro assays demonstrated that this compound effectively inhibits the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as a natural antimicrobial agent.

- Mechanism of Action : The antimicrobial action is hypothesized to involve disruption of bacterial cell membranes, leading to increased permeability and eventual cell death.

Anticancer Activity

The anticancer properties of this compound are also under investigation. Initial studies suggest that it may induce apoptosis in cancer cells through several mechanisms:

- Cell Cycle Arrest : Research has indicated that this compound can cause cell cycle arrest in cancer cell lines, preventing proliferation .

- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways, leading to programmed cell death in malignant cells. This effect is likely mediated by the generation of reactive oxygen species (ROS) and subsequent oxidative stress .

Case Studies

-

Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial activity of this compound against common pathogens.

- Methodology : Disk diffusion method was employed to assess inhibition zones against bacterial strains.

- Results : Significant inhibition was observed against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) determined for each strain.

-

Study on Anticancer Activity :

- Objective : To assess the cytotoxic effects of this compound on breast cancer cell lines.

- Methodology : MTT assay was used to measure cell viability post-treatment with varying concentrations of the compound.

- Results : A dose-dependent decrease in cell viability was noted, with IC50 values indicating potent anticancer activity.

Research Findings Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.